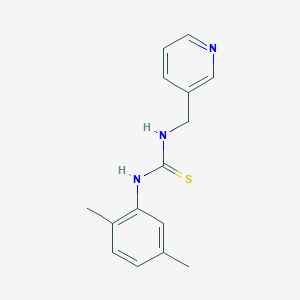![molecular formula C24H12N2 B10869587 3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene CAS No. 207-04-5](/img/structure/B10869587.png)
3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s unique structure features a central ring system with three nitrogen atoms (15, 9, and 25) and a total of 22 carbon atoms.
- It has potential applications in autoimmune diseases, inflammatory disorders, and more.
SB1578: is a macrocycle, a large cyclic molecule with a specific arrangement of atoms. Its chemical formula is given as CHN.
Preparation Methods
Synthetic Routes: The synthesis of SB1578 involves complex steps. Researchers have developed various synthetic routes to access this compound.
Reaction Conditions: Specific reaction conditions, reagents, and catalysts are employed to construct the intricate macrocycle.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis has been achieved.
Chemical Reactions Analysis
Reactivity: SB1578 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play a crucial role.
Major Products: The products formed depend on the specific reaction conditions. These could include modified versions of SB1578 or its derivatives.
Scientific Research Applications
Chemistry: SB1578 serves as a valuable tool for studying macrocyclic chemistry and complex ring systems.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for autoimmune diseases, including rheumatoid arthritis.
Industry: Applications in drug discovery and materials science.
Mechanism of Action
- SB1578 likely interacts with specific protein kinases or receptors. Further studies are needed to elucidate its precise mechanism.
- Molecular targets could include Janus kinase 2 (JAK2) or other signaling pathways.
Comparison with Similar Compounds
Uniqueness: SB1578’s intricate structure sets it apart from other macrocycles.
Similar Compounds: While SB1578 is unique, related compounds may include other macrocycles or kinase inhibitors.
Properties
CAS No. |
207-04-5 |
|---|---|
Molecular Formula |
C24H12N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene |
InChI |
InChI=1S/C24H12N2/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)26-24-18-12-4-8-14-7-3-11-17(20(14)18)23(24)25-21/h1-12H |
InChI Key |
OXEGHEYDPLHDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=C5C6=CC=CC7=C6C(=CC=C7)C5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
![2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10869522.png)
![2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
![N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10869532.png)
![8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10869535.png)
![1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10869537.png)
![N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide](/img/structure/B10869540.png)
![3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869544.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869545.png)

![12-(4-chlorophenyl)-16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869568.png)
